6-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Overview
Description
6-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halogenated organic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For example, the synthesis of amides and esters containing furan rings under microwave-assisted conditions has been reported to be efficient and effective .
Chemical Reactions Analysis
Types of Reactions
6-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Palladium (Pd) catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyrazole ring can yield corresponding amines.
Scientific Research Applications
6-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial agent due to its ability to inhibit the growth of various pathogens.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects . The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea: This compound also features a furan ring and has been studied for its antimicrobial properties.
N-(Furan-2-ylmethyl)furan-2-carboxamide:
Uniqueness
What sets 6-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid apart is its unique combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
6-[[3-(furan-2-ylmethylcarbamoyl)-1-methylpyrazol-4-yl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-11-7-14(15(20(27)28)8-12(11)2)18(25)22-16-10-24(3)23-17(16)19(26)21-9-13-5-4-6-29-13/h4-6,10,14-15H,7-9H2,1-3H3,(H,21,26)(H,22,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFCNOGGECLVON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=CN(N=C2C(=O)NCC3=CC=CO3)C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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